Dopamine-4-phosphate ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

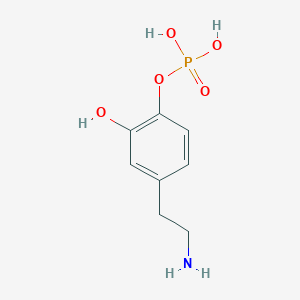

Dopamine-4-phosphate ester is a chemical compound that combines dopamine, an important neurotransmitter, and phosphate . Dopamine regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . Phosphate esters are present in every plant and animal cell and are biochemical intermediates in the transformation of food into usable energy .

Synthesis Analysis

Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA . The synthesis of dopamine-based materials has been explored, with different strategies employed to construct fruitful polydopamine-based materials .Molecular Structure Analysis

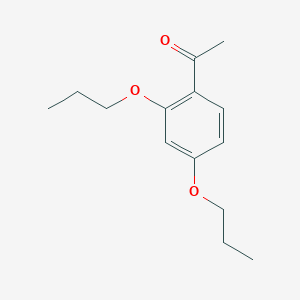

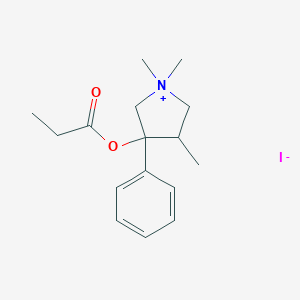

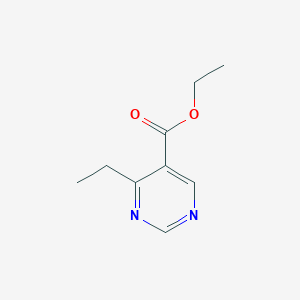

The molecular structure of Dopamine-4-phosphate ester includes a dopamine molecule attached to a phosphate group . Dopamine is a neurotransmitter that belongs to the group of catecholamines, containing a nucleus of catechol (benzene ring with two adjacent hydroxyl groups) and a side chain of ethylamine or one of its derivatives .Chemical Reactions Analysis

Dopamine exhibits a quasi-reversible oxidation to dopaminequinone and consequent cyclization reaction . The oxidation properties of dopamine were studied at and near physiological conditions on a glassy carbon electrode using cyclic and square wave voltammetry .Physical And Chemical Properties Analysis

Dopamine exhibits unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability . The oxidation potentials of dopamine depend upon temperature and pH in a linear manner .Orientations Futures

Recent research has focused on the development of sensors for detecting dopamine, given its importance in understanding brain disorders and improving diagnostics and therapeutics . The development of graphene-based neurotransmitter sensors suitable for real-world academic and pre-clinical pharmaceutical research as well as clinical diagnosis is a promising future direction .

Propriétés

IUPAC Name |

[4-(2-aminoethyl)-2-hydroxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5P/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCQEJOLALDAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146123 |

Source

|

| Record name | Dopamine-4-phosphate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopamine-4-phosphate ester | |

CAS RN |

103878-94-0 |

Source

|

| Record name | Dopamine-4-phosphate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine-4-phosphate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)